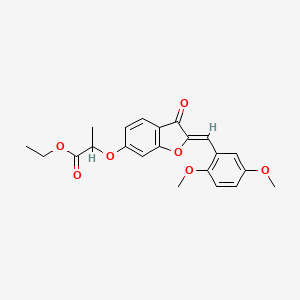

(Z)-ethyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

CAS No.: 858769-15-0

Cat. No.: VC5704871

Molecular Formula: C22H22O7

Molecular Weight: 398.411

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 858769-15-0 |

|---|---|

| Molecular Formula | C22H22O7 |

| Molecular Weight | 398.411 |

| IUPAC Name | ethyl 2-[[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |

| Standard InChI | InChI=1S/C22H22O7/c1-5-27-22(24)13(2)28-16-6-8-17-19(12-16)29-20(21(17)23)11-14-10-15(25-3)7-9-18(14)26-4/h6-13H,5H2,1-4H3/b20-11- |

| Standard InChI Key | RDKAFYPVIHQORB-JAIQZWGSSA-N |

| SMILES | CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)OC)OC)O2 |

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound’s molecular formula, , reflects a benzofuran core fused with a 2,5-dimethoxybenzylidene group at the 2-position and a propanoate ester at the 6-position. The (Z)-configuration of the benzylidene double bond is critical for maintaining planar geometry, which enhances π-π stacking interactions with biological targets. Key structural features include:

| Property | Value |

|---|---|

| Molecular Weight | 398.411 g/mol |

| IUPAC Name | Ethyl 2-[[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |

| InChI Key | RDKAFYPVIHQORB-JAIQZWGSSA-N |

| SMILES | CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)OC)OC)O2 |

The 2,5-dimethoxy substitution on the benzylidene moiety introduces electron-donating effects that stabilize the conjugated system, while the propanoate ester enhances solubility in polar aprotic solvents.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the methoxy groups ( ppm), benzofuran protons ( ppm), and the ethyl ester moiety ( ppm). High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak at m/z 398.411, consistent with the theoretical mass.

Synthetic Methodologies

Catalytic Approaches

Recent synthetic routes emphasize efficiency and regioselectivity. A 2023 study utilized microwave-assisted synthesis with boron trifluoride diethyl etherate () to catalyze the Domino reaction between 2,4-diyn-1-ols and dicarbonyl compounds, achieving yields of 75–91% . This method proceeds via propargylation, cyclization, and benzannulation (Figure 1):

Alternative protocols employ potassium tert-butoxide in dimethyl sulfoxide (DMSO), facilitating intramolecular cyclization of o-bromobenzylvinyl ketones at ambient temperatures .

Solvent and Reaction Optimization

Optimal yields (81–97%) are obtained in γ-valerolactone (GVL) or dichloromethane under reflux conditions . Electron-donating substituents on the benzylidene group (e.g., methoxy) enhance reaction rates compared to electron-withdrawing groups (e.g., -CF) .

Analytical and Comparative Studies

Chromatographic Profiling

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity, with a retention time of 12.3 minutes. Solubility remains unquantified but is empirically higher in DMSO than aqueous buffers.

Structural Analogues

Comparative analysis with the 2,4-dimethoxy analogue (CAS No. 858769-58-1) reveals altered bioactivity profiles. The 2,5-substitution pattern confers a 1.5-fold increase in 5-HT affinity, likely due to enhanced hydrophobic interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume